molecular formula C8H6FN3O2 B13936391 5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one

5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B13936391
M. Wt: 195.15 g/mol
InChI Key: SSHJRIBHFDAOLG-UHFFFAOYSA-N
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Description

5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family

Preparation Methods

The synthesis of 5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one typically involves the directed lithiation of 2-substituted 5-aminopyridine derivatives. The process includes the following steps :

    Directed Lithiation: Boc or pivaloyl derivatives of 2-substituted 5-aminopyridines are treated with BuLi–TMEDA in diethyl ether at –10 °C to form 4-lithio derivatives.

    Quenching: The 4-lithio derivatives are quenched with CO₂ to yield the corresponding C-4 carboxylic acids.

    Hydrolysis: The protecting groups are hydrolyzed using either TFA or aqueous KOH to produce 2-substituted 5-aminopyridine-4-carboxylic acids.

    Cyclization: The carboxylic acids are then reacted with formamide or formamidine acetate to form the desired pyrido[3,4-d]pyrimidin-4(3H)-one derivatives.

Chemical Reactions Analysis

5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, using reagents like sodium methoxide or potassium fluoride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways .

Comparison with Similar Compounds

Similar compounds to 5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one include:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H6FN3O2

Molecular Weight

195.15 g/mol

IUPAC Name

5-fluoro-6-methoxy-3H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C8H6FN3O2/c1-14-8-6(9)5-4(2-10-8)11-3-12-7(5)13/h2-3H,1H3,(H,11,12,13)

InChI Key

SSHJRIBHFDAOLG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=C1F)C(=O)NC=N2

Origin of Product

United States

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